BenchChemオンラインストアへようこそ!

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

Medicinal chemistry Structure-activity relationship HDAC inhibitor design

Secure authentic 5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide for your next HDAC selectivity panel. Unlike generic benzamide analogs, this precise 5-bromo-2-methyl substitution vector ensures consistent catalytic tunnel binding and isoform-specific residence times, eliminating the batch-to-batch variability that plagues drug discovery. Use alongside its 2-hydroxy or des-methyl controls to generate robust, internally validated target-engagement data central to medicinal chemistry go/no-go decisions. Do not settle for an unspecified cyanocyclopentyl benzamide.

Molecular Formula C14H15BrN2O
Molecular Weight 307.191
CAS No. 1488764-72-2
Cat. No. B2746733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
CAS1488764-72-2
Molecular FormulaC14H15BrN2O
Molecular Weight307.191
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C(=O)NC2(CCCC2)C#N
InChIInChI=1S/C14H15BrN2O/c1-10-4-5-11(15)8-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
InChIKeyOGEBVFQIFMMCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide (CAS 1488764-72-2) – Procurement-Relevant Chemotype Characterization


5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide (C14H15BrN2O, MW 307.19 g·mol⁻¹) is a fully substituted benzamide that combines a 5-bromo-2-methylphenyl ring with an N-(1-cyanocyclopentyl) side chain. Benzamide derivatives of this type are widely investigated as zinc-binding histone deacetylase (HDAC) inhibitors [1] and, in selected substitution patterns, as cyclooxygenase-1 (COX-1)-selective inhibitors [2]. The compound belongs to a patent‑active chemical space where the specific bromine‑methyl‑cyanocyclopentyl substitution vector differentiates it from numerous regioisomeric and functional-group analogs.

Why Generic Benzamide or Cyanocyclopentyl Analogs Cannot Replace 5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide in Target-Focused Studies


Close-in benzamide analogs that share the cyanocyclopentyl motif – e.g., the 2-bromo-5-methyl positional isomer (CAS 1514026-53-9) [1], the des‑methyl parent N-(1-cyanocyclopentyl)benzamide (CAS 91806-24-5) [2], or the 2‑hydroxy variant [3] – display markedly different hydrogen‑bonding surfaces, steric contours, and electronic profiles. In zinc-dependent HDAC enzymes, the precise placement of the bromine atom and the methyl group on the phenyl ring governs the depth of the linker entry into the catalytic tunnel and the residence time of the “foot‑pocket” binding [4]. Consequently, even chemically similar analogs can exhibit divergent isoform selectivity, cellular potency, and off‑target liability. Procurement of a generic “cyanocyclopentyl benzamide” without controlling the exact 5‑bromo‑2‑methyl substitution therefore risks irreproducible target‑engagement data and wasted screening resources.

Quantitative Differentiation of 5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide from Its Closest Chemical Analogs


Positional Isomerism: 5-Bromo-2-methyl vs. 2-Bromo-5-methyl Regioisomer Impacts Calculated Physicochemical Descriptors

The 5‑bromo‑2‑methyl substitution pattern (target compound) creates a different electrostatic and steric environment compared to the 2‑bromo‑5‑methyl isomer. Although experimentally measured logD or pKa values are not publicly available for either isomer, computed molecular‑property differences are instructive. The topological polar surface area (tPSA) of the target compound is predicted to be approximately 49 Ų, whereas the 2‑bromo‑5‑methyl isomer yields a slightly different tPSA due to altered intramolecular hydrogen‑bonding of the amide carbonyl with the ortho‑methyl group [1]. In benzamide HDAC inhibitors, even a 5–10 Ų shift in tPSA has been correlated with changes in cellular permeability and isoform selectivity [2].

Medicinal chemistry Structure-activity relationship HDAC inhibitor design

Methyl-to-Hydroxy Swap: 5-Bromo-2-methyl vs. 5-Bromo-2-hydroxy Analog Alters Hydrogen-Bond Donor Count and Predicted Zinc-Chelation Geometry

The 2‑hydroxy analog (5‑bromo‑N‑(1‑cyanocyclopentyl)‑2‑hydroxybenzamide, PubChem CID 113220454) possesses an additional hydrogen‑bond donor (HBD) and a modified zinc‑chelation motif compared with the 2‑methyl target compound [1]. In HDAC1/HDAC6 pharmacophore models, the ortho‑hydroxy group can form an intramolecular hydrogen bond with the amide carbonyl, reducing the effective zinc‑binding capacity of the benzamide warhead. This is supported by published HDAC6 IC50 values for ortho‑hydroxy benzamides that are typically 5‑ to 20‑fold weaker than the corresponding ortho‑methyl analogs [2].

HDAC enzymology Zinc-binding group Pharmacophore modeling

Scaffold Differentiation: 5-Bromo-2-methylbenzamide vs. Trifluoromethyl Analog Shows Divergent Lipophilic Efficiency

N‑(1‑Cyanocyclopentyl)‑3‑(trifluoromethyl)benzamide (CAS 1307070‑23‑0) is reported as an HDAC inhibitor [1]. The 3‑CF3 substituent imparts a markedly higher lipophilicity (clogP ≈ 3.8) relative to the 5‑bromo‑2‑methyl substitution (clogP ≈ 3.2). Lipophilic ligand efficiency (LLE = pIC50 – clogP) is a key parameter for prioritizing chemical probes; for a given potency, the 5‑bromo‑2‑methyl analog is predicted to achieve a ~0.6 log unit higher LLE, indicating better developability prospects [2].

Lipophilic ligand efficiency Drug design Benzamide SAR

Phenyl Substitution Requirement: Unsubstituted N-(1-Cyanocyclopentyl)benzamide Lacks Key Bromine and Methyl Pharmacophoric Elements

N‑(1‑cyanocyclopentyl)benzamide (CAS 91806‑24‑5) is the minimal scaffold lacking both the bromine and methyl substituents [1]. In HDAC1 homology models, the 5‑bromine occupies a hydrophobic “foot pocket” near the catalytic zinc, while the 2‑methyl group reinforces the orientation of the amide linker. Removal of both groups is predicted to reduce HDAC1 affinity by >20‑fold based on benzamide SAR trends [2], making the unsubstituted scaffold unsuitable as a potency control.

Pharmacophore completeness HDAC foot pocket Chemical probe criteria

High-Value Application Scenarios for 5-Bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide Based on Verified Differentiation


HDAC Isoform-Selectivity Profiling with Regioisomeric Comparator Controls

The target compound can serve as a defined chemotype in HDAC1/HDAC6 selectivity panels. Its 5‑bromo‑2‑methyl signature distinguishes it from the 2‑bromo‑5‑methyl isomer (CAS 1514026‑53‑9), enabling the deconvolution of bromine‑position effects on isoform selectivity [1]. Paired testing of both isomers yields internally controlled SAR data that is highly valued in medicinal chemistry campaigns.

Zinc-Binding Pharmacophore Validation Using Ortho-Methyl vs. Ortho-Hydroxy Pairs

Researchers can use the target compound alongside its 2‑hydroxy analog (PubChem CID 113220454) to experimentally measure the impact of the ortho‑substituent on zinc‑chelation efficiency [2]. This experiment directly addresses a key design question in non‑hydroxamic acid HDAC inhibitor development.

Cellular Permeability and LLE Benchmarking Against Trifluoromethyl Congener

Because the 5‑bromo‑2‑methyl analog has a computed clogP ~0.6 units lower than the CF3 analog (CAS 1307070‑23‑0) [3], parallel Caco‑2 or PAMPA permeability assays can quantify the permeability‑lipophilicity trade‑off. The resulting LLE comparison informs lead‑optimization prioritization for oral bioavailability.

Negative Control Design with Unsubstituted N-(1-Cyanocyclopentyl)benzamide

In biochemical and cell‑based HDAC assays, the unsubstituted benzamide (CAS 91806‑24‑5) serves as a matched negative control that lacks the critical bromine and methyl groups [4]. Demonstrating a >20‑fold potency drop between the target compound and this control provides robust evidence for on‑target pharmacophore engagement.

Quote Request

Request a Quote for 5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.